molecular formula C29H21F3O4 B284673 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B284673
M. Wt: 490.5 g/mol
InChI Key: PIYPMBHXKPZMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as EPN, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. It has also been found to bind to specific sites on proteins and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

For 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one include the development of this compound-based drugs and the use of this compound as a tool to study protein structure and function.

Synthesis Methods

The synthesis of 3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves the reaction of 4-ethylphenol, 1-naphthylmethanol, and 4-trifluoromethylcoumarin in the presence of a catalyst. The reaction takes place under reflux conditions and produces this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(4-ethylphenoxy)-7-(1-naphthylmethoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, this compound has been used as a tool to study the structure and function of proteins. It has been shown to bind to specific sites on proteins and modulate their activity. In molecular biology, this compound has been used as a fluorescent probe to study the localization and dynamics of proteins in live cells.

Properties

Molecular Formula

C29H21F3O4

Molecular Weight

490.5 g/mol

IUPAC Name

3-(4-ethylphenoxy)-7-(naphthalen-1-ylmethoxy)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C29H21F3O4/c1-2-18-10-12-21(13-11-18)35-27-26(33)24-15-14-22(16-25(24)36-28(27)29(30,31)32)34-17-20-8-5-7-19-6-3-4-9-23(19)20/h3-16H,2,17H2,1H3

InChI Key

PIYPMBHXKPZMOV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC5=CC=CC=C54)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC5=CC=CC=C54)C(F)(F)F

Origin of Product

United States

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